molecular formula C9H12BrN3 B2622145 (E)-N'-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide CAS No. 883052-76-4

(E)-N'-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2622145
CAS No.: 883052-76-4
M. Wt: 242.12
InChI Key: HSXOSVRUJIQAHE-WUXMJOGZSA-N
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Description

(E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-bromo-3-methylpyridine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
  • 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Uniqueness

(E)-N’-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of both a bromine atom and a dimethylmethanimidamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(5-bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c1-7-4-8(10)5-11-9(7)12-6-13(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXOSVRUJIQAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N=CN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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